6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride
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Overview
Description
6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride involves the inhibition of DNA synthesis and cell proliferation. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungi and bacteria. Additionally, it has been found to have fluorescent properties, which make it useful as a probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride in lab experiments is its potential as a chemotherapeutic agent. Its ability to inhibit DNA synthesis and cell proliferation makes it a promising candidate for the treatment of cancer. Additionally, its fluorescent properties make it useful as a probe for the detection of metal ions. One of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to be toxic to both cancer cells and normal cells, which may limit its use as a chemotherapeutic agent.
Future Directions
There are several future directions for the study of 6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride. One direction is the further study of its potential as a chemotherapeutic agent. This could involve the development of more targeted delivery methods to minimize its toxicity to normal cells. Another direction is the further study of its fluorescent properties and its potential use as a probe for the detection of metal ions. Additionally, the study of its antifungal and antibacterial properties could lead to the development of new antimicrobial agents.
Synthesis Methods
The synthesis of 6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride involves several steps. The first step involves the reaction of 2-chloro-3-methylquinoline with diethyl malonate, followed by the addition of hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with phosphorus oxychloride to form the pyrroloquinoline ring system. Finally, the resulting compound is treated with hydrochloric acid to obtain this compound.
Scientific Research Applications
6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its antifungal and antibacterial properties. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Properties
IUPAC Name |
6-chloro-1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3.ClH/c1-16-5-4-8-11(14)9-6-7(13)2-3-10(9)15-12(8)16;/h2-3,6H,4-5H2,1H3,(H2,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPJTINRMGBOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C3=C(C=CC(=C3)Cl)N=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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